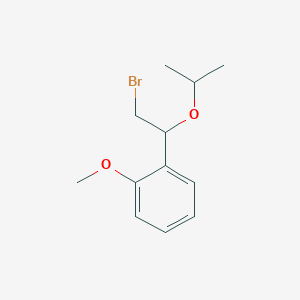

1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene

説明

1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene is an organic compound featuring a benzene ring substituted with a methoxy group (-OCH₃) at the 2-position and a branched alkyl chain containing bromine and isopropoxy groups at the 1-position. The structure comprises a brominated ethyl group linked to an isopropoxy moiety (-OCH(CH₃)₂), making it a versatile intermediate in pharmaceutical and materials synthesis. This compound’s reactivity is influenced by the bromine atom, which serves as a leaving group, enabling further functionalization in cross-coupling or alkylation reactions.

特性

分子式 |

C12H17BrO2 |

|---|---|

分子量 |

273.17 g/mol |

IUPAC名 |

1-(2-bromo-1-propan-2-yloxyethyl)-2-methoxybenzene |

InChI |

InChI=1S/C12H17BrO2/c1-9(2)15-12(8-13)10-6-4-5-7-11(10)14-3/h4-7,9,12H,8H2,1-3H3 |

InChIキー |

NPLOLOVAZFCGNF-UHFFFAOYSA-N |

正規SMILES |

CC(C)OC(CBr)C1=CC=CC=C1OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene can be achieved through chemoenzymatic intermolecular haloether synthesis. This method involves the combination of enzymatic hypohalite synthesis with spontaneous oxidation of alkenes and nucleophilic attack by various alcohols . The reaction conditions typically include the use of vanadium chloroperoxidase as a catalyst and an aqueous reaction system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar chemoenzymatic methods. The process would be optimized to maximize yield and minimize side reactions, such as the formation of hydroxyhalide by-products .

化学反応の分析

Types of Reactions

1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Major Products Formed

Substitution: Products include various substituted ethers.

Oxidation: Products include ketones or aldehydes.

Reduction: Products include alcohols or alkanes.

科学的研究の応用

1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromine atom and the isopropoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

類似化合物との比較

Table 1: Structural and Functional Comparison of Selected Analogues

Key Observations :

- Bromine Position : Compounds like 1-(2-bromoethoxy)-2-methoxybenzene and 1-bromo-3-(tert-butyl)-2-methoxybenzene demonstrate that bromine’s placement (terminal vs. aromatic) dictates reactivity. Terminal bromine (e.g., in ethyl chains) facilitates nucleophilic substitutions, while aromatic bromine enables Suzuki-Miyaura couplings.

- Functional Group Diversity : Azide and isocyanate derivatives highlight the adaptability of methoxybenzene scaffolds for diverse applications, including bioconjugation and polymer chemistry.

生物活性

1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including antimicrobial, antioxidant properties, and its mechanism of action.

Chemical Structure and Properties

The compound can be described by its chemical formula . Its structure includes a methoxy group and a bromoalkyl substituent, which may influence its biological interactions.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds. For instance, isoxazoline derivatives have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Bacillus cereus . While specific data on 1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene is limited, the presence of similar functional groups suggests potential efficacy against microbial pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Activity Observed |

|---|---|---|

| Isoxazoline 1 | Micrococcus luteus | Positive |

| Isoxazoline 2 | Staphylococcus aureus | Positive |

| Isoxazoline 3 | Bacillus cereus | Positive |

2. Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of similar compounds. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate radical scavenging abilities. Compounds that exhibit this activity can potentially mitigate oxidative stress-related diseases.

Figure 1: Antioxidant Activity Results

- The concentration-dependent scavenging activity was observed for several derivatives, indicating that structural modifications can enhance antioxidant efficacy.

The biological activity of 1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene may be attributed to its interaction with specific molecular targets. For example, compounds with similar structures have been shown to inhibit Hsp90, a chaperone protein involved in the stabilization of various oncogenes . This inhibition can lead to the degradation of client proteins associated with cancer progression.

Case Studies

While direct case studies on 1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene are scarce, research on related brominated compounds indicates a trend towards anticancer properties. For instance, derivatives targeting Hsp90 have shown promise in preclinical models by inducing apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。